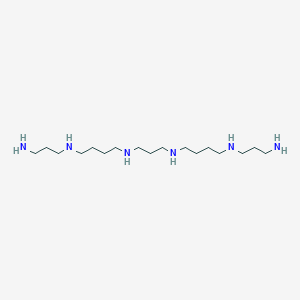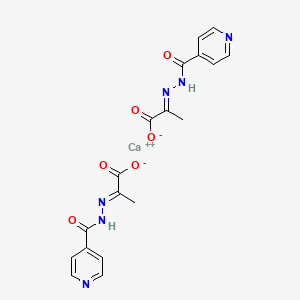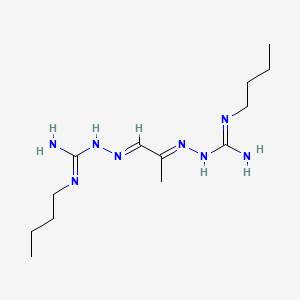
Taurodeoxycholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurodeoxycholate is an organosulfonate oxoanion that is the conjugate base of taurodeoxycholic acid. It has a role as a human metabolite. It is a conjugate base of a taurodeoxycholic acid.
A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier.
Scientific Research Applications
1. Modulation of Intestinal Epithelial Functions
Taurodeoxycholate has been observed to influence various aspects of intestinal epithelial functions. It increases intestinal epithelial cell migration and enhances TGF-β expression. This is regulated by the transcription factor NF-κB, suggesting a role for taurodeoxycholate in maintaining intestinal mucosal integrity (Strauch et al., 2003).
2. Impact on Epithelial Cell Proliferation
Taurodeoxycholate is associated with increased intestinal epithelial cell proliferation. This effect is mediated through a c-myc-dependent mechanism, indicating the potential for taurodeoxycholate to benefit intestinal mucosa (Yamaguchi et al., 2004).
3. Role in Cellular Mechanisms
Taurodeoxycholate has been shown to induce Cl- secretion in a dose-dependent manner in colonic epithelial cells, implying its role in electrolyte transport and possibly in maintaining fluid balance in the gastrointestinal tract (Dharmsathaphorn et al., 1989).
4. Involvement in Fetal Liver Metabolism
Research on fetal liver metabolism revealed that taurodeoxycholic acid is efficiently hydroxylated in the fetal liver, playing a part in fetal and neonatal bile acid metabolism (Gustafsson et al., 1985).
5. Influence on Myeloid-Derived Suppressor Cells in Sepsis
Taurodeoxycholate is reported to increase the number of myeloid-derived suppressor cells, which ameliorate sepsis in mice. This suggests a role in immune regulation and potentially in treating systemic inflammation during sepsis (Chang et al., 2018).
6. Effects on Biological Membranes
Studies have shown that sodium taurodeoxycholate can impact the structural integrity of biological membranes, indicating its potential role in altering membrane permeability and affecting the transport of various substances across cell membranes (Feldman et al., 1973).
properties
Product Name |
Taurodeoxycholate |
|---|---|
Molecular Formula |
C26H44NO6S- |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
InChI Key |
AWDRATDZQPNJFN-VAYUFCLWSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
synonyms |
Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)

![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)

![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)

